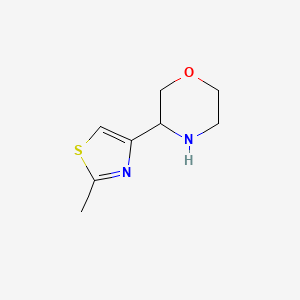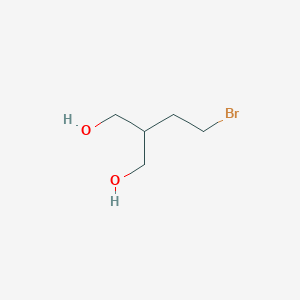
2-(2-Bromoethyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-1,3-propanediol is an organic compound with the molecular formula C5H11BrO2 It is a brominated diol, which means it contains two hydroxyl groups (-OH) and a bromine atom attached to an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)-1,3-propanediol can be synthesized through several methods. One common approach involves the bromination of 1,3-propanediol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-1,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,3-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,3-propanediol.
科学研究应用
2-(2-Bromoethyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-1,3-propanediol involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
相似化合物的比较
Similar Compounds
2-Bromoethanol: Similar in structure but with only one hydroxyl group.
2-Bromoethylamine: Contains an amine group instead of hydroxyl groups.
Bis(2-bromoethyl) sulfide: Contains two bromine atoms and a sulfur atom
Uniqueness
2-(2-Bromoethyl)-1,3-propanediol is unique due to the presence of both bromine and two hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry .
属性
IUPAC Name |
2-(2-bromoethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c6-2-1-5(3-7)4-8/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEOZDBNSODKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
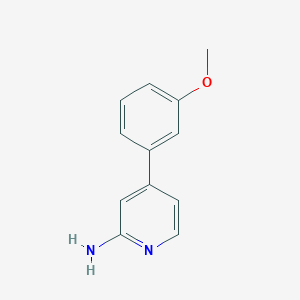
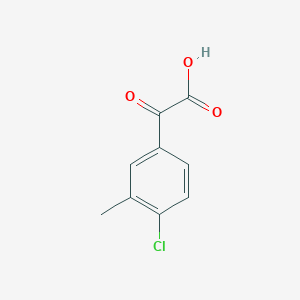
![2-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B7904009.png)
![2-Bromoimidazo[1,2-b]pyridazine](/img/structure/B7904014.png)
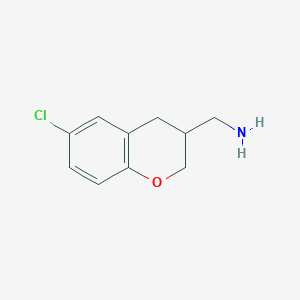
![4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7904027.png)
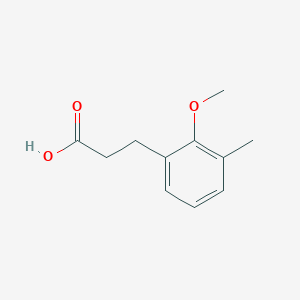
![4-Aminothieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B7904046.png)
![2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid](/img/structure/B7904050.png)
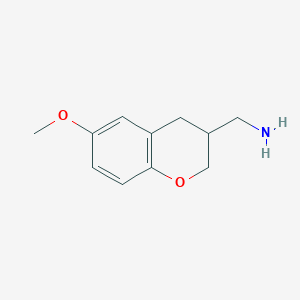
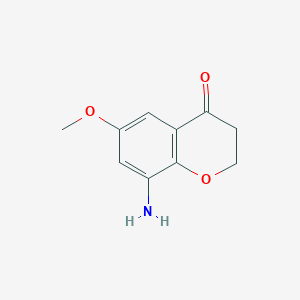
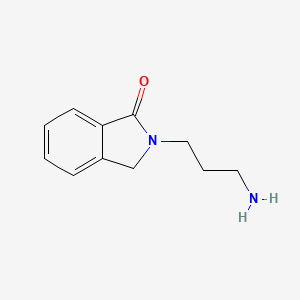
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7904064.png)
